molecular formula C13H11N3O3S B389118 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 350692-63-6

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B389118
CAS RN: 350692-63-6
M. Wt: 289.31g/mol
InChI Key: JRCMYKQFTZWLKD-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, also known as MNTTHP, is a heterocyclic compound that has been the focus of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The exact mechanism of action of 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the growth and survival of cancer cells and microorganisms. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune function, and the regulation of cell signaling pathways. These effects are thought to underlie its antimicrobial and anticancer properties and may have broader implications for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is its versatility and ease of synthesis, making it a readily available and cost-effective compound for use in laboratory experiments. However, its potency and potential toxicity may also pose challenges for researchers, requiring careful handling and dosing to ensure accurate and reproducible results.

Future Directions

There are numerous future directions for research on 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, including the development of new synthetic methods, the optimization of its antimicrobial and anticancer properties, and the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its broader biochemical and physiological effects, paving the way for the development of new therapeutics and treatments.

Synthesis Methods

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can be synthesized through a multistep process involving the condensation of 3-nitrobenzaldehyde with 2-(methylthio)acetophenone followed by cyclization and subsequent oxidation and condensation reactions. The final product is obtained in good yield and purity, making it suitable for further experimentation and analysis.

Scientific Research Applications

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been found to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines through its ability to induce apoptosis and cell cycle arrest.

properties

IUPAC Name

6-methylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-20-13-11(7-14)10(6-12(17)15-13)8-3-2-4-9(5-8)16(18)19/h2-5,10H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCMYKQFTZWLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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